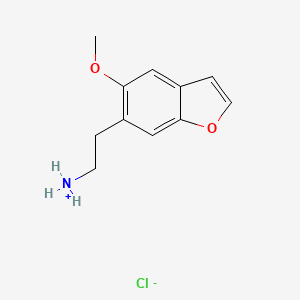

6-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride

Beschreibung

Molecular Formula: C₁₁H₁₂NO₂·ClH Molecular Weight: 226.70 g/mol CAS Registry Number: 63991-23-1 Synonyms: 6-(β-Aminoethyl)-5-methoxybenzofuran hydrochloride

This compound is a benzofuran derivative featuring a 2-aminoethyl substituent at the 6-position and a methoxy group at the 5-position. It is primarily utilized in pharmacological and biochemical research due to its structural similarity to bioactive amines.

Eigenschaften

CAS-Nummer |

28089-06-7 |

|---|---|

Molekularformel |

C11H14ClNO2 |

Molekulargewicht |

227.69 g/mol |

IUPAC-Name |

2-(5-methoxy-1-benzofuran-6-yl)ethylazanium;chloride |

InChI |

InChI=1S/C11H13NO2.ClH/c1-13-10-6-9-3-5-14-11(9)7-8(10)2-4-12;/h3,5-7H,2,4,12H2,1H3;1H |

InChI-Schlüssel |

SWVJTTQIFKATAK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C=CO2)CC[NH3+].[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Structure and Properties

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(2-aminoethyl)-5-methoxybenzofuran, hydrochloride typically involves:

- Construction of the benzofuran core with a methoxy substituent at the 5-position.

- Introduction of the 2-aminoethyl side chain at the 6-position.

- Conversion to the hydrochloride salt for stability and handling.

Key Steps Overview

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Electrophilic substitution | Methoxybenzofuran precursor | Core construction, methoxy introduction |

| 2 | Alkylation or Side-chain Introduction | Haloethylamine, base, or reductive amination | Attach aminoethyl group at 6-position |

| 3 | Salt formation | Hydrochloric acid in ether or ethanol | Convert free base to hydrochloride salt |

Representative Synthetic Procedure

The following is a representative synthesis based on patent and chemical supplier data:

Benzofuran Core Synthesis

Start with a suitably substituted phenol (e.g., 4-methoxyphenol).- O-Alkylation with a 2-haloethylamine or protected derivative.

- Cyclization to form the benzofuran ring, typically via acid-catalyzed or transition-metal-catalyzed conditions.

-

- Substitution Reaction:

The 6-position is functionalized by introducing a 2-aminoethyl group, often via nucleophilic substitution using a bromoethylamine or similar reagent. - Reductive Amination (Alternative):

An aldehyde or ketone at the 6-position can be converted to the aminoethyl side chain via reductive amination with ethylenediamine and a reducing agent.

- Substitution Reaction:

Example from Patent Literature

"The reaction mixture was diluted with dichloromethane and then silica gel was added. The volatiles were removed under reduced pressure and the dry silica gel was added to the top of a silica gel column. The column was then eluted with 6:1 hexane:ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to provide 0.096 g (34%) of the desired compound as a white solid. The residue was treated with hydrochloric acid in diethyl ether to provide the title compound."

Purification and Characterization

- Purification:

Flash chromatography on silica gel using hexane/ethyl acetate mixtures. - Characterization:

Data Table: Synthesis and Analytical Parameters

Notes and Considerations

- Regioselectivity:

The position of the aminoethyl group is critical; misplacement can result in inactive or undesired isomers. Precursor selection and reaction monitoring are crucial. - Safety:

Use of anhydrous and inert conditions is often necessary to prevent decomposition or side reactions, especially during cyclization and amination steps. - Literature Gaps:

While direct peer-reviewed procedures specific to this compound are limited, related benzofuran syntheses and patent disclosures provide robust methodologies.

The synthesis of 6-(2-aminoethyl)-5-methoxybenzofuran, hydrochloride is well-established through a sequence of benzofuran core construction, aminoethyl side-chain introduction, and hydrochloride salt formation. The process is supported by both patent literature and chemical supplier data, with yields and purities suitable for research applications. Analytical characterization ensures compound identity and quality, with methods adaptable for various scales.

O

/ \

/ \

| |

| |

\ /

\_/

/ \

| |

OCH3 CH2CH2NH2·HCl

(For graphical depiction, refer to PubChem CID 34144)

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminoethyl and methoxy groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Serotonin Receptor Modulation

One of the primary applications of 6-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride is its role as a selective agonist for the serotonin 5-HT2C receptor. The activation of this receptor has been linked to various therapeutic effects, including:

- Treatment of Mood Disorders : Compounds that activate the 5-HT2C receptor may help alleviate symptoms of depression and anxiety disorders by enhancing serotonergic neurotransmission .

- Management of Obesity : The modulation of serotonin pathways is crucial in appetite regulation. This compound has been proposed for use in formulations aimed at weight management .

- Control of Eating Disorders : By influencing serotonin levels, this compound could provide therapeutic benefits for conditions like bulimia and anorexia nervosa .

Neuropharmacological Research

2. Neurotransmitter Interaction Studies

Research has indicated that 6-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride can interact with various neurotransmitter systems beyond serotonin, including:

- Dopaminergic and Noradrenergic Systems : These interactions may contribute to its potential efficacy in treating attention deficit hyperactivity disorder (ADHD) and other impulse control disorders .

- Monoamine Oxidase Inhibition : Some studies suggest that this compound may exhibit properties similar to reversible monoamine oxidase inhibitors (MAOIs), which could further enhance its antidepressant effects .

Toxicological Studies

3. Safety and Toxicity Assessments

Understanding the safety profile of 6-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride is crucial for its application in clinical settings. Toxicological studies are essential to evaluate:

- Acute and Chronic Toxicity : Research involving animal models can provide insights into the dose-dependent effects and potential side effects associated with long-term use.

- Comparative Toxicology with Other Compounds : Evaluating the safety of this compound against known psychoactive substances helps establish a risk-benefit ratio for its therapeutic use .

Table 1: Summary of Key Studies on 6-(2-Aminoethyl)-5-methoxybenzofuran, Hydrochloride

Wirkmechanismus

The mechanism of action of 6-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with biological receptors, while the methoxy group can influence its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

α-(1-Aminoethyl)-4-methoxybenzyl Alcohol Hydrochloride

Molecular Formula: C₁₀H₁₅NO₂·ClH Molecular Weight: 217.72 g/mol CAS Registry Number: Not explicitly provided (referenced as AKA250)

Structural Differences :

- Replaces the benzofuran core with a benzyl alcohol moiety.

- Contains a secondary amine (α-(1-aminoethyl)) instead of a primary amine.

4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF Hydrochloride)

Molecular Formula: C₈H₁₀FNO₂S·ClH (simplified) Molecular Weight: Not explicitly provided; AEBSF is a protease inhibitor with a sulfonyl fluoride group.

Functional Differences :

- Contains a sulfonyl fluoride group (-SO₂F) instead of a methoxybenzofuran system.

- Acts as a serine protease inhibitor, commonly used to prevent protein degradation in biochemical assays .

Toxicity: Limited acute toxicity data, but sulfonyl fluorides are generally reactive and require careful handling.

Application Contrast: While 6-(2-aminoethyl)-5-methoxybenzofuran may target aminergic receptors, AEBSF is a covalent enzyme inhibitor .

3-(2-Aminoethyl)-6-benzyloxyindole (6-Benzyloxytryptamine)

Molecular Formula : C₁₇H₁₆N₂O (free base)

Structural Features :

- Indole core with a benzyloxy group at the 6-position and an aminoethyl side chain.

Comparison :

- The indole system differs electronically from benzofuran, impacting receptor binding affinity.

- Benzyloxy substitution may enhance lipophilicity compared to methoxy groups .

Data Table: Comparative Analysis of Key Compounds

Research Implications

- Toxicity Considerations: Intravenous administration poses significant risks for the benzofuran derivative, necessitating stringent safety protocols .

- Functional Diversity: While aminoethyl-substituted compounds share amine-related bioactivity, their core structures dictate distinct mechanisms (e.g., enzyme inhibition vs. receptor modulation) .

Biologische Aktivität

6-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antiproliferative Activity

Recent studies have indicated that benzofuran derivatives, including 6-(2-Aminoethyl)-5-methoxybenzofuran, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low nanomolar range against A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines . The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

The biological activity of 6-(2-Aminoethyl)-5-methoxybenzofuran appears to be linked to its ability to disrupt microtubule dynamics. This is evidenced by studies showing that similar benzofuran derivatives can inhibit tubulin polymerization effectively. For example, one derivative demonstrated an IC50 value of 0.56 µM, which was significantly more potent than the control compound combretastatin A-4 (CA-4) with an IC50 of 1.0 µM .

Antimicrobial Properties

Benzofuran derivatives have also been investigated for their antimicrobial properties. Compounds related to 6-(2-Aminoethyl)-5-methoxybenzofuran have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. For instance, certain derivatives displayed MIC values as low as 3.12 μg/mL against M. tuberculosis H37Rv, indicating a strong potential for development as antimicrobial agents .

Data Table: Biological Activities of Related Benzofuran Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| 6-(2-Aminoethyl)-5-methoxybenzofuran | Antiproliferative | A549 | Low nanomolar range |

| Similar Benzofuran Derivative | Tubulin Inhibition | HeLa | 0.56 µM |

| Benzofuran Derivative | Antimicrobial | M. tuberculosis H37Rv | 3.12 μg/mL |

Case Study 1: Anticancer Activity

A study conducted on a series of benzofuran derivatives found that introducing methoxy groups significantly enhanced antiproliferative activity against various cancer cell lines. Specifically, compounds with substitutions at the C-3 and C-6 positions showed improved potency compared to their unsubstituted counterparts . This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimycobacterial Activity

Another investigation focused on the antimycobacterial properties of benzofuran derivatives revealed that certain compounds exhibited profound activity against M. tuberculosis with low toxicity towards mammalian cells. The study emphasized the therapeutic potential of these compounds in treating infections while minimizing adverse effects .

Q & A

Q. What are the key structural features of 6-(2-aminoethyl)-5-methoxybenzofuran, hydrochloride, and how do they influence its physicochemical properties?

The compound is a benzofuran derivative with a 5-methoxy group and a 2-aminoethyl side chain, protonated as a hydrochloride salt. The benzofuran core replaces the traditional methylenedioxyphenyl ring seen in amphetamine analogs (e.g., MDA), altering electronic properties and metabolic stability . The aminoethyl side chain enhances water solubility via salt formation, critical for in vitro assays. Researchers should characterize its logP, pKa, and solubility using HPLC-UV and potentiometric titration to correlate structure with bioavailability.

Q. What analytical methods are recommended for purity assessment and structural confirmation?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard for purity analysis. For structural confirmation, use tandem mass spectrometry (LC-MS/MS) in positive ion mode to detect the [M+H]⁺ ion (m/z ≈ 210) and fragment patterns. Cross-validate with nuclear magnetic resonance (NMR), focusing on benzofuran aromatic protons (δ 6.8–7.2 ppm) and methoxy singlet (δ ~3.8 ppm) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is toxic via intravenous routes (mouse LD₅₀ = 60 mg/kg) and emits HCl/NOx fumes upon decomposition . Use fume hoods, nitrile gloves, and closed systems for synthesis. Store in airtight containers at –20°C under inert gas. Emergency protocols should include calcium gluconate for HCl exposure and immediate decontamination of spills with sodium bicarbonate .

Q. What synthetic strategies are employed to produce 6-(2-aminoethyl)-5-methoxybenzofuran, hydrochloride?

A two-step approach is typical:

Benzofuran core synthesis : Condense 5-methoxysalicylaldehyde with a β-ketoester via Kostanecki reaction.

Aminoethyl side chain introduction : Use reductive amination (e.g., NaBH₃CN) with ethylamine, followed by HCl salt formation. Purify via recrystallization in ethanol/ether (1:3) to achieve ≥95% purity .

Advanced Research Questions

Q. How should researchers design pharmacological studies to assess receptor binding and functional activity?

Prioritize radioligand displacement assays for serotonin (5-HT₂A/2B) and dopamine (D₂/D₃) receptors due to structural similarity to MDA. Use HEK-293 cells transfected with human receptors and [³H]ketanserin (for 5-HT₂A). Measure EC₅₀/IC₅₀ values via calcium flux assays (FLIPR). Include MDA as a positive control to benchmark potency .

Q. How can contradictory toxicity data (e.g., species-specific LD₅₀ values) be resolved in preclinical studies?

The rat LDLo (48 mg/kg IV) vs. mouse LD₅₀ (60 mg/kg IV) suggests species-dependent metabolic pathways . Conduct comparative pharmacokinetics:

- Administer equimolar doses to rats/mice.

- Quantify plasma levels via LC-MS at T = 0, 15, 30, 60, 120 min.

- Analyze hepatic CYP450 isoforms (e.g., CYP2D6/3A4) to identify detoxification variances.

Q. What experimental conditions affect the compound’s stability during long-term storage or in vivo assays?

Degradation occurs via hydrolysis of the methoxy group and oxidation of the aminoethyl chain. Accelerated stability studies (40°C/75% RH for 6 months) in PBS (pH 7.4) show ≤10% degradation when stored in amber vials with nitrogen overlay. For in vivo work, prepare fresh solutions in degassed saline containing 0.1% ascorbic acid to inhibit oxidation .

Q. How can researchers interpret conflicting data on metabolic pathways between benzofuran analogs and traditional amphetamines?

Benzofurans undergo hepatic O-demethylation (via CYP2D6) and β-oxidation of the aminoethyl chain, unlike amphetamines’ N-dealkylation. Use deuterated analogs (e.g., d₃-methoxy) in rat hepatocyte incubations with LC-HRMS to track metabolites. Compare with human microsomes to identify interspecies differences in clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.